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molecular formula C7H7N3OS B8499489 5-Amino-3-(2-thienylmethyl)-1,2,4-oxadiazole

5-Amino-3-(2-thienylmethyl)-1,2,4-oxadiazole

Cat. No. B8499489
M. Wt: 181.22 g/mol
InChI Key: IYNYBYVMRIBZHK-UHFFFAOYSA-N
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Patent
US03960849

Procedure details

124.8 g. (0.44 moles) of the 3-(2-thienylmethyl)-5-(trichloromethyl)-1,2,4-oxadiazole obtained in part (a) are dissolved in 100 ml. of ether and added dropwise to 200 ml. of liquid ammonia at -45° with stirring. This mixture is stirred for one more hour and then the ammonia and solvent are permitted to evaporate overnight. The solid residue is treated with water and filtered under suction. 75 g. of crude 5-amino-3-(2-thienylmethyl)-1,2,4-oxadiazole are obtained which is recrystallized from isopropanol, yield 52.5 g., m.p. 132°-133°.
Quantity
0.44 mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]1[N:11]=[C:10](C(Cl)(Cl)Cl)[O:9][N:8]=1.[NH3:16]>CCOCC>[NH2:16][C:10]1[O:9][N:8]=[C:7]([CH2:6][C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)[N:11]=1

Inputs

Step One
Name
Quantity
0.44 mol
Type
reactant
Smiles
S1C(=CC=C1)CC1=NOC(=N1)C(Cl)(Cl)Cl
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
This mixture is stirred for one more hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
are dissolved in 100 ml
CUSTOM
Type
CUSTOM
Details
to evaporate overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The solid residue is treated with water
FILTRATION
Type
FILTRATION
Details
filtered under suction

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NO1)CC=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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